![molecular formula C20H15N3OS B2693975 N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide CAS No. 391862-64-9](/img/structure/B2693975.png)
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been described in various studies. For instance, a series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . Another study described a method for the synthesis of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives from easily accessible p-chlorobenzoic acid .Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a 1,3,4-thiadiazole moiety . This moiety is known for its strong aromaticity, which contributes to the compound’s stability .Aplicaciones Científicas De Investigación
Anticancer Properties
A study highlighted the synthesis, characterization, and anticancer evaluation of derivatives related to N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide. These compounds, including 1,3,4-oxadiazole derivatives, were synthesized and evaluated for in vitro anticancer activity against various cancer cell lines. One compound showed significant activity on a breast cancer cell line, indicating the potential of these derivatives in cancer research (Salahuddin et al., 2014).
Anticonvulsant Screening
Another study involved the preparation of β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones, which were evaluated for their anticonvulsant activity. The research revealed that several compounds exhibited significant activity against two seizure models, suggesting their potential use as leads for further investigation in anticonvulsant drug development (M. Arshad et al., 2019).
Antimycobacterial Activity
Research on N-alkoxyphenylhydroxynaphthalenecarboxamides demonstrated their potential in antimycobacterial applications. Some compounds showed activity comparable with or higher than the standard drug rifampicin against Mycobacterium tuberculosis and other strains, with minimal cytotoxicity. This study emphasizes the role of lipophilicity in influencing the activity, providing insights into structure-activity relationships (T. Goněc et al., 2016).
Cytotoxicity and Molecular Docking Studies
A series of 2-(naphthalen-1-yl)-methyl-6-arylimidazo[2,1-b][1,3,4]thiadiazole derivatives were prepared and studied for their cytotoxicity against several cancer cell lines. Preliminary studies indicated that certain compounds were more potent, and molecular docking studies suggested that these could be used as inhibitors for specific protein structures related to cancer progression (B. Choodamani et al., 2021).
DNA Photocleavage and Antitumor Activities
Another study explored the synthesis and evaluation of thiazo- or thiadiazo-naphthalene carboxamides for their antitumor and DNA photocleavage activities. It was found that these compounds exhibited significant cytotoxicity against certain cancer cell lines and efficiently photocleaved DNA, highlighting their potential as antitumor agents and DNA photocleavage agents (Zhigang Li et al., 2005).
Propiedades
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-6-8-15(9-7-13)19-22-23-20(25-19)21-18(24)17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXMVBIZBZOLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

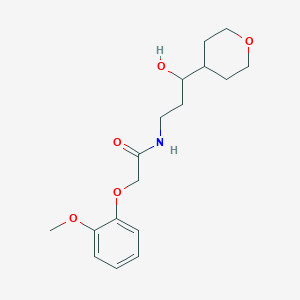
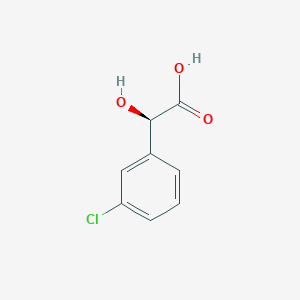
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2-fluorophenyl)acetamide](/img/structure/B2693895.png)
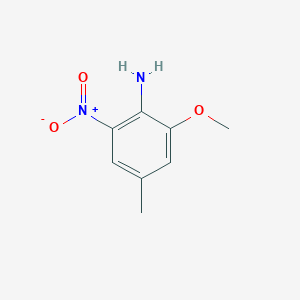
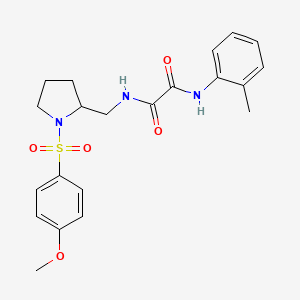


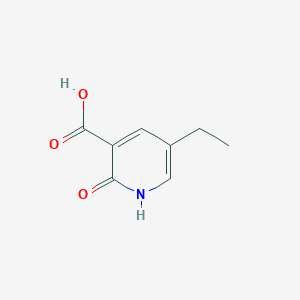

![3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B2693911.png)

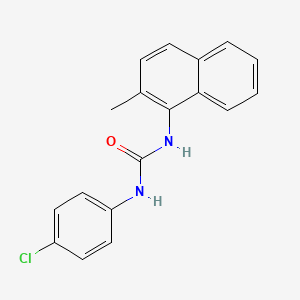
![7-(furan-2-yl)-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2693914.png)
![1-(2,5-dimethylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2693915.png)